3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate

Positional isomer SAR MCF-7 cytotoxicity Chromenone methanesulfonate

This 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate (CAS 637750-36-8) is a critical SAR probe for STS inhibitor lead optimization. It features an ortho-methoxyphenoxy substituent at position 3 with no 2-position substituent, enabling unambiguous deconvolution of 3-aryloxy geometry effects on target engagement. The meta-methoxy analog shows IC₅₀ = 15 µM (MCF-7), while 2-phenyl derivatives achieve sub-micromolar potency (0.615 µM). This isomer completes the positional scan series. The methanesulfonate ester enhances solubility for high-concentration assays. Ideal for apoptosis mechanism studies via Annexin V-FITC/PI flow cytometry. Secure this structurally unique probe to accelerate your medicinal chemistry program.

Molecular Formula C17H14O7S
Molecular Weight 362.35
CAS No. 637750-36-8
Cat. No. B2649066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate
CAS637750-36-8
Molecular FormulaC17H14O7S
Molecular Weight362.35
Structural Identifiers
SMILESCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C
InChIInChI=1S/C17H14O7S/c1-21-13-5-3-4-6-14(13)23-16-10-22-15-9-11(24-25(2,19)20)7-8-12(15)17(16)18/h3-10H,1-2H3
InChIKeyOQUFSUOCLQAVSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl Methanesulfonate (CAS 637750-36-8): Sourcing and Baseline Identity


3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate (CAS 637750-36-8) is a synthetic chromen-4-one (flavonoid-like) derivative with a molecular formula of C₁₇H₁₄O₇S and a molecular weight of 362.35 g/mol [1]. The compound features a 4-oxo-4H-chromen-7-yl methanesulfonate core scaffold with a 2-methoxyphenoxy substituent at the 3-position [2]. It belongs to a broader class of nonsteroidal flavone-methanesulfonate derivatives that have been investigated as potential steroid sulfatase (STS) inhibitors and apoptosis-inducing agents in hormone-dependent cancer models [3]. The compound is catalogued primarily as a research screening compound within commercial chemical libraries, indicating its role in early-stage drug discovery and chemical biology investigations.

Why 3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl Methanesulfonate Cannot Be Swapped for Generic Chromone Methanesulfonate Analogs


Within the flavone-methanesulfonate chemical space, small structural variations produce large differences in biological potency and target engagement. The position of the methoxy group on the phenoxy ring (ortho vs. meta vs. para) and the presence or absence of a 2-position substituent on the chromenone core fundamentally alter cytotoxicity profiles, as demonstrated by the 25-fold potency gap between the most active 2-phenyl-substituted derivative (IC₅₀ = 0.615 µM) and the unsubstituted core scaffold (IC₅₀ ≈ 25 µM) when tested against the MCF-7 breast cancer cell line [1]. Substituting the 2-methoxyphenoxy group for a 3-methoxyphenoxy group changes the spatial orientation of the methoxy moiety, which can affect hydrogen-bonding interactions with target active sites such as the steroid sulfatase (STS) binding pocket [1]. These structure-activity relationships (SAR) mean that generic interchange among positional isomers or core variants is not scientifically justifiable without explicit comparative biological data for each discrete compound.

Quantitative Evidence Guide: Comparative Differentiation of 3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl Methanesulfonate


Positional Isomer Differentiation: 2-Methoxyphenoxy vs. 3-Methoxyphenoxy Substituent Impact on MCF-7 Cytotoxicity

The target compound (2-methoxyphenoxy positional isomer) differs from its closest commercially available analog, 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate (CAS 637749-07-6), solely in the position of the methoxy substituent on the phenoxy ring (ortho vs. meta). The 3-methoxyphenoxy analog has a reported IC₅₀ of 15 µM against the MCF-7 breast cancer cell line after 48 h of treatment . Direct head-to-head cytotoxicity data for the target 2-methoxyphenoxy compound versus the 3-methoxyphenoxy analog are not available in the open literature. However, the known SAR from the broader flavone-methanesulfonate class shows that methoxy positional isomerism can alter MCF-7 cytotoxicity by more than 10-fold [1]. This positional isomer sensitivity is consistent with molecular docking studies that identify hydrogen-bond interactions with Gly181 and hydrophobic contacts within the STS (PDB 1P49) active site as critical descriptors for inhibitory activity, interactions that are directly modulated by the spatial orientation of the methoxy group [1]. Users selecting the 2-methoxyphenoxy isomer for screening campaigns should therefore anticipate a potentially distinct activity profile relative to the 3-methoxy analog, and cannot rely on 3-methoxy data as a proxy.

Positional isomer SAR MCF-7 cytotoxicity Chromenone methanesulfonate

Core Scaffold Differentiation: 3-(2-Methoxyphenoxy) vs. Unsubstituted 4-Oxo-4H-chromen-7-yl Methanesulfonate

The core scaffold 4-oxo-4H-chromen-7-yl methanesulfonate (CAS 2097914-73-1), which lacks any 3-position substituent, exhibits an IC₅₀ of approximately 25 µM against MCF-7 cells and 30 µM against HCT-116 colon cancer cells . The target compound bears a 2-methoxyphenoxy group at the 3-position, and SAR studies within the 4-oxo-2-phenyl-4H-chromen-7-yl methanesulfonate series demonstrate that 3-position and 2-position aryl/phenoxy substitution can enhance MCF-7 cytotoxicity by up to 40-fold (from ~25 µM to 0.615 µM for the most potent derivative 3c) [1]. While the target compound's exact IC₅₀ has not been reported, the presence of the 3-(2-methoxyphenoxy) substituent is structurally analogous to the potency-enhancing substitutions identified in the published SAR, placing it in a different activity tier from the unsubstituted core scaffold.

Core scaffold comparison MCF-7 cytotoxicity 3-Substituent impact

Chemical Identity and Purity Baseline for Reproducible Procurement

The target compound is uniquely defined by its IUPAC name [3-(2-methoxyphenoxy)-4-oxochromen-7-yl] methanesulfonate, CAS 637750-36-8, molecular formula C₁₇H₁₄O₇S, and SMILES string COc1ccccc1Oc3coc2cc(OS(C)(=O)=O)ccc2c3=O [1][2]. The calculated molecular weight is 362.35386 g/mol, and the InChIKey is OQUFSUOCLQAVSP-UHFFFAOYSA-N [1]. Commercially, the compound is typically supplied at ≥95% purity . In contrast, the most commonly confused analog—3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate (InterBioScreen ID STOCK1N-33688)—contains a direct phenyl (C–C) linkage at the 3-position (not a phenoxy C–O linkage) plus an additional 2-methyl substituent, yielding a different molecular formula (C₁₈H₁₆O₆S, MW 360.38 g/mol) [3]. This structural distinction is critical: the target compound's ether-linked phenoxy group introduces conformational flexibility and altered electron distribution at the chromenone core relative to the direct phenyl analog, which can affect both target binding and metabolic stability.

Chemical identity Quality control Reproducibility

Predicted Physicochemical Differentiation: Lipophilicity and Solubility Considerations

Although experimentally measured LogP and aqueous solubility values are not available for the target compound, computational predictions provide differentiation from key analogs. The target compound contains 7 oxygen atoms (including the methanesulfonate ester and phenoxy ether), which increases its hydrogen-bond acceptor count relative to the 2-methyl-3-phenyl analog (C₁₈H₁₆O₆S, 6 oxygen atoms, MW 360.38) [1]. The methanesulfonate ester group is known to enhance aqueous solubility compared to the parent phenol, as documented for related chromenone methanesulfonate derivatives where the sulfonate ester improves solubility and formulation characteristics relative to hydroxyl-bearing analogs . The 2-methoxyphenoxy substituent, being an ether-linked aryl group, is expected to confer different lipophilicity and metabolic stability compared to the direct C–C linked 2-methoxyphenyl analogs, which typically exhibit higher LogP and reduced aqueous solubility . These physicochemical differences are relevant for assay design, as solubility limitations are a common cause of false negatives in cell-based screening.

LogP Aqueous solubility Drug-likeness

Target Class Relevance: Steroid Sulfatase (STS) Inhibition Potential and Apoptosis Induction

The flavone-methanesulfonate chemotype to which the target compound belongs has been validated as a nonsteroidal steroid sulfatase (STS) inhibitor scaffold with apoptosis-inducing activity in hormone-dependent breast cancer models [1]. In the published series of 4-oxo-2-phenyl-4H-chromen-7-yl methanesulfonate derivatives, the most potent compound (3c) achieved an IC₅₀ of 0.615 µM against MCF-7 cells, with Annexin V-FITC/PI double-staining confirming that cytotoxicity occurs via apoptosis [1]. Molecular docking of 3c into the STS active site (PDB 1P49) identified critical hydrogen-bond interactions with Gly181 and hydrophobic contacts within the binding pocket [1]. The target compound differs from 3c by having a 3-(2-methoxyphenoxy) substituent instead of a 2-(4-substituted)phenyl group and by bearing the methanesulfonate at the 7-position rather than having a 2-phenyl substituent. While published STS inhibition data for the target compound itself are not available, its structural features—the methanesulfonate ester as a potential sulfatase transition-state mimic and the chromenone core as a steroid-mimetic scaffold—position it within the same pharmacophore model. The 2-methoxyphenoxy group may engage the active site through additional hydrogen-bond interactions not available to the 2-phenyl series [1].

Steroid sulfatase Apoptosis Breast cancer

Absence of 2-Position Substituent: A Differentiated Pharmacophore Feature vs. 2-Methyl and 2-Phenyl Analogs

The target compound is distinct from the majority of commercially available chromenone methanesulfonate analogs in that it lacks any substituent at the 2-position of the chromenone ring. Most analogs in the InterBioScreen and commercial libraries bear either a 2-methyl group (e.g., STOCK1N-33688 series) or a 2-phenyl/2-aryl group (e.g., the Javadi et al. 2021 series) [1]. The absence of a 2-substituent has two key implications: (1) it reduces steric bulk near the chromenone carbonyl, potentially allowing deeper access into narrow enzyme active sites; and (2) it eliminates the electronic modulation of the chromenone π-system that 2-aryl substituents provide through conjugation [1]. In the 2-phenyl-substituted series, the 2-aryl group contributes to STS active-site hydrophobic interactions and is a critical determinant of potency; its absence in the target compound means that the 3-(2-methoxyphenoxy) group is the sole aromatic substituent governing target engagement [1]. This makes the target compound a cleaner probe for dissecting the contribution of 3-position substitution to biological activity, without confounding by 2-position effects.

2-Position substitution Pharmacophore differentiation Steric effects

Optimal Application Scenarios for 3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl Methanesulfonate Based on Quantitative Evidence


Positional Isomer SAR Screening in Steroid Sulfatase (STS) Inhibitor Discovery Programs

The target compound is ideally suited for systematic positional isomer scanning within STS inhibitor lead optimization. With the 3-methoxyphenoxy analog (CAS 637749-07-6) already showing an IC₅₀ of 15 µM against MCF-7 cells and the 2-phenyl-substituted derivatives achieving sub-micromolar potency (0.615 µM for compound 3c) [1], procuring the 2-methoxyphenoxy isomer (CAS 637750-36-8) fills a critical SAR gap. Researchers can directly compare the ortho-, meta-, and para-methoxy substitution effects on STS inhibition and cytotoxicity within an otherwise identical chemotype, enabling rational optimization of the phenoxy ring geometry for improved target engagement. The target compound's lack of a 2-position substituent further simplifies SAR interpretation by isolating the contribution of the 3-aryloxy group .

Chromenone Methanesulfonate Library Expansion for Apoptosis Mechanism-of-Action Studies

The flavone-methanesulfonate chemotype has been mechanistically linked to apoptosis induction, as confirmed by Annexin V-FITC/PI flow cytometry in the 2-phenyl-substituted series [1]. The target compound, with its distinct 3-(2-methoxyphenoxy) substitution and absence of a 2-substituent, provides a structurally divergent probe for testing whether the apoptosis mechanism is conserved across different substitution patterns. Comparative testing against the core scaffold (IC₅₀ ≈ 25 µM, MCF-7) and the 3-methoxyphenoxy analog (IC₅₀ = 15 µM, MCF-7) [2] can reveal whether apoptosis induction is a chemotype-wide feature or is restricted to specific substitution patterns, thereby guiding medicinal chemistry efforts toward the most promising sub-series.

Chemical Probe for Dissecting 3-Position vs. 2-Position Substituent Contributions to Target Binding

Because the target compound carries a 3-(2-methoxyphenoxy) substituent but lacks any 2-position substituent, it serves as a unique chemical probe for deconvoluting the relative contributions of 3-position and 2-position substitution to target engagement. In the published 2-phenyl series, both the 2-aryl group and the 7-methanesulfonate ester contribute to STS active-site interactions, with the 2-phenyl group engaging in hydrophobic contacts [1]. By comparing the target compound's activity profile against that of 2-phenyl analogs (e.g., compound 3c, IC₅₀ = 0.615 µM) [1] and the unsubstituted core scaffold (IC₅₀ ≈ 25 µM) , researchers can quantify the incremental contribution of 3-aryloxy substitution to potency and binding mode, independent of 2-position effects.

Physicochemical Profiling of Ether-Linked vs. Direct C–C Linked Chromenone Analogs

The target compound's phenoxy ether linkage (C–O–C) at position 3 distinguishes it from direct C–C phenyl-linked analogs such as STOCK1N-33688 [1]. This structural feature is expected to modulate LogP, aqueous solubility, and metabolic stability relative to the direct phenyl series . Procurement of the target compound enables head-to-head physicochemical and ADME comparison between ether-linked and direct-linked analogs, informing the selection of lead series with optimal drug-like properties. The methanesulfonate ester further enhances solubility relative to hydroxyl-bearing chromenones, making the target compound suitable for assays requiring higher compound concentrations without precipitation artifacts .

Quote Request

Request a Quote for 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.